

Synthesis of [Des-Tyr1]-Met-Enkephalin: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	[Des-Tyr1]-Met-Enkephalin	
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Abstract

[Des-Tyr1]-Met-Enkephalin, the tetrapeptide Glycyl-Glycyl-Phenylalanyl-Methionine (Gly-Gly-Phe-Met), is a truncated analog of the endogenous opioid peptide Met-Enkephalin. Lacking the N-terminal tyrosine residue, it serves as a valuable tool in neurobiological research and drug discovery, particularly in studies aimed at elucidating the specific roles of the enkephalin core structure in receptor binding and signaling. This technical guide provides a comprehensive overview of the chemical synthesis of [Des-Tyr1]-Met-Enkephalin, detailing both solid-phase and solution-phase methodologies. Furthermore, it outlines the canonical signaling pathway of its parent compound, Met-Enkephalin, to provide a biological context for its application.

Introduction

Enkephalins are a class of endogenous pentapeptides that play a crucial role in pain modulation and neurotransmission. [1] Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) is one of the two primary forms of enkephalins and exerts its effects through interaction with opioid receptors, primarily the δ - and μ -opioid receptors. [2] The N-terminal tyrosine residue is critical for its opioid activity. The analog, **[Des-Tyr1]-Met-Enkephalin**, which lacks this tyrosine, is therefore a key negative control in pharmacological studies and a foundational structure for the development of novel peptide-based therapeutics. The chemical synthesis of this tetrapeptide can be accomplished through well-established peptide synthesis strategies. This guide presents detailed protocols for both solid-phase peptide synthesis (SPPS) and solution-phase



peptide synthesis (SPS), offering flexibility for researchers based on available resources and desired scale.

Chemical Synthesis Methodologies

The synthesis of **[Des-Tyr1]-Met-Enkephalin** can be efficiently achieved using either solid-phase or solution-phase techniques. Both methods rely on the sequential coupling of amino acids, protected at their N-termini and side chains, followed by deprotection steps.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis, pioneered by Bruce Merrifield, is the most common method for synthesizing peptides of moderate length.[3] The process involves assembling the peptide chain on an insoluble polymeric support (resin). The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification at each step simplified to washing the resin.[3] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used approach.[4]

Solution-Phase Peptide Synthesis (SPS)

Solution-phase synthesis involves the coupling of protected amino acids or peptide fragments in a suitable solvent. While often more labor-intensive due to the need for purification after each step, SPS is highly versatile and can be advantageous for large-scale synthesis and the preparation of complex or modified peptides.[5][6] A fragment condensation approach is often employed to build the peptide backbone.[7][8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of **[Des-Tyr1]-Met-Enkephalin**. Theoretical yields are calculated based on the initial loading of the resin in SPPS or the starting amount of the C-terminal amino acid in SPS. Actual yields can vary depending on the efficiency of each coupling and deprotection step. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).



Parameter	Solid-Phase Synthesis (SPPS)	Solution- Phase Synthesis (SPS)	Unit	Notes
Starting Material (C-terminal)	Fmoc-Met-Wang Resin	H-Met-OR (R=Me, Et)	mmol	R represents a suitable protecting group.
Amino Acid Equivalents	3-5	1.1-1.5	eq	Per coupling step.
Coupling Reagent Equivalents	3-5	1.1-1.5	eq	e.g., HBTU, HATU, DCC.
Base Equivalents	6-10	2-3	eq	e.g., DIPEA, NMM.
Theoretical Final Yield	Calculated from initial resin loading	Calculated from initial amino acid ester	mg	
Expected Purity (Post- Purification)	>95	>95	%	Determined by RP-HPLC at 210-220 nm.
Molecular Weight (Monoisotopic)	410.16	410.16	g/mol	C18H26N4O5S

Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) of H-Gly-Gly-Phe-Met-OH

This protocol is based on the Fmoc/tBu strategy on a Wang resin, which will yield a C-terminal carboxylic acid upon cleavage.

Materials:



Fmoc-Met-Wang resin (0.5 mmol/g substitution)
• Fmoc-Phe-OH
• Fmoc-Gly-OH
N,N-Dimethylformamide (DMF)
• Dichloromethane (DCM)
• Piperidine
N,N'-Diisopropylethylamine (DIPEA)
• O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
Trifluoroacetic acid (TFA)
Triisopropylsilane (TIS)
Water (HPLC grade)
Diethyl ether (cold)
Procedure:
• Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes in a fritted syringe reaction vessel.
Fmoc Deprotection:
Drain the DMF.
 Add a 20% solution of piperidine in DMF to the resin.
Agitate for 5 minutes.

o Drain the solution.



- Repeat the piperidine treatment for another 15 minutes.
- Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling (Phenylalanine):
 - In a separate vial, dissolve Fmoc-Phe-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
 - Add the activated amino acid solution to the resin.
 - Agitate the mixture for 1-2 hours at room temperature.
 - Drain the coupling solution and wash the resin with DMF (5 times).
 - (Optional) Perform a Kaiser test to confirm the completion of the coupling.
- Amino Acid Coupling (Glycine First): Repeat steps 2 and 3 using Fmoc-Gly-OH.
- Amino Acid Coupling (Glycine Second): Repeat steps 2 and 3 using Fmoc-Gly-OH.
- Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry it under vacuum.
 - Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate.
 - Wash the resin with a small amount of TFA.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.



- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether.
- Dry the crude peptide under vacuum.
- Purify the peptide by reverse-phase HPLC.
- Lyophilize the pure fractions to obtain the final product.

Solution-Phase Peptide Synthesis (SPS) of H-Gly-Gly-Phe-Met-OH

This protocol utilizes a (2+2) fragment condensation approach with Boc (tert-butyloxycarbonyl) and benzyl ester protecting groups.

Materials:

- Boc-Gly-OH
- H-Gly-OEt-HCl
- Boc-Phe-OH
- H-Met-OBzl·HCl
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- N-Methylmorpholine (NMM) or Triethylamine (TEA)
- Ethyl acetate (EtOAc)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Palladium on carbon (Pd/C)



- Hydrochloric acid (HCl) in dioxane
- Sodium bicarbonate (NaHCO3) solution
- Brine

Procedure:

- Synthesis of Dipeptide Boc-Gly-Gly-OEt:
 - o Dissolve Boc-Gly-OH (1.1 eq), H-Gly-OEt-HCl (1.0 eq), and HOBt (1.2 eq) in DCM.
 - Cool the solution to 0°C and add NMM (1.1 eq).
 - Add DCC (1.1 eq) and stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
 - Filter the dicyclohexylurea (DCU) byproduct.
 - Wash the filtrate with NaHCO3 solution, water, and brine.
 - Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield the protected dipeptide.
- Deprotection of Boc-Gly-Gly-OEt:
 - Dissolve Boc-Gly-Gly-OEt in a solution of HCl in dioxane.
 - Stir for 1 hour at room temperature.
 - Evaporate the solvent to obtain H-Gly-Gly-OEt·HCl.
- Synthesis of Dipeptide Boc-Phe-Met-OBzl:
 - Follow the procedure in step 1, using Boc-Phe-OH and H-Met-OBzl·HCl.
- Saponification of Boc-Phe-Met-OBzl:
 - Dissolve Boc-Phe-Met-OBzl in a mixture of THF and water.



- Add LiOH or NaOH and stir until the reaction is complete (monitored by TLC).
- Acidify the solution and extract the product with EtOAc.
- o Dry and evaporate the solvent to obtain Boc-Phe-Met-OH.
- Fragment Condensation:
 - Couple Boc-Phe-Met-OH (1.0 eq) with H-Gly-Gly-OEt·HCl (1.1 eq) using the DCC/HOBt method as described in step 1 to form Boc-Phe-Met-Gly-Gly-OEt.
- Final Deprotection:
 - Dissolve the protected tetrapeptide in methanol.
 - Add Pd/C catalyst.
 - Hydrogenate the mixture under a hydrogen atmosphere to remove the benzyl ester.
 - Filter the catalyst.
 - Treat the resulting product with HCl in dioxane or TFA to remove the Boc group.
 - Purify the final product by recrystallization or chromatography.

Visualization of Workflows and Signaling Pathways Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)



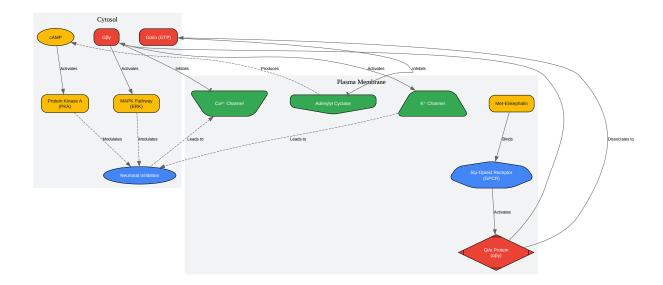
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Caption: Workflow for the solid-phase synthesis of [Des-Tyr1]-Met-Enkephalin.

Signaling Pathway of Met-Enkephalin



Met-Enkephalin, the parent compound of **[Des-Tyr1]-Met-Enkephalin**, primarily signals through the δ - and μ -opioid receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).





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Caption: Met-Enkephalin signaling cascade via δ/μ -opioid receptors.

Conclusion

The synthesis of [Des-Tyr1]-Met-Enkephalin is a well-established process that can be reliably performed using standard peptide synthesis techniques. Both solid-phase and solution-phase methods offer viable routes to obtain this important tetrapeptide for research purposes. Understanding the synthesis and the biological signaling context of its parent molecule, Met-Enkephalin, is crucial for its effective application in the fields of neuroscience, pharmacology, and drug development. The detailed protocols and diagrams provided in this guide serve as a valuable resource for researchers embarking on the synthesis and utilization of [Des-Tyr1]-Met-Enkephalin.

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